Cas no 89488-48-2 (2,3-dibromo-4,5-dimethylthiophene)

2,3-Dibromo-4,5-dimethylthiophene is a brominated thiophene derivative characterized by its high reactivity and utility as a key intermediate in organic synthesis. The presence of bromine atoms at the 2- and 3-positions, along with methyl groups at the 4- and 5-positions, enhances its suitability for cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic systems. Its well-defined structure and stability under controlled conditions make it a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials. The compound’s purity and consistent performance are critical for reproducible synthetic outcomes in research and industrial applications.
2,3-dibromo-4,5-dimethylthiophene structure
89488-48-2 structure
Product Name:2,3-dibromo-4,5-dimethylthiophene
CAS No:89488-48-2
MF:C6H6Br2S
MW:269.984838962555
MDL:MFCD08752874
CID:4297885
PubChem ID:18923848
Update Time:2025-05-26

2,3-dibromo-4,5-dimethylthiophene Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 2,3-dibromo-4,5-dimethyl-
    • 2,3-dibromo-4,5-dimethylthiophene
    • 89488-48-2
    • EN300-25979697
    • SCHEMBL12925968
    • MDL: MFCD08752874
    • Inchi: 1S/C6H6Br2S/c1-3-4(2)9-6(8)5(3)7/h1-2H3
    • InChI Key: DXFXGRVYBZPQGG-UHFFFAOYSA-N
    • SMILES: C1(Br)SC(C)=C(C)C=1Br

Computed Properties

  • Exact Mass: 269.85365Da
  • Monoisotopic Mass: 267.85570Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 28.2Ų

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Additional information on 2,3-dibromo-4,5-dimethylthiophene

Professional Introduction to 2,3-dibromo-4,5-dimethylthiophene (CAS No. 89488-48-2)

2,3-dibromo-4,5-dimethylthiophene is a significant heterocyclic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 89488-48-2, belongs to the thiophene family, which is well-known for its diverse applications in medicinal chemistry and material science. The structural features of this molecule, particularly the presence of bromine and methyl substituents on the thiophene ring, make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The< strong>2,3-dibromo-4,5-dimethylthiophene molecule exhibits a unique electronic configuration due to the bromine atoms and methyl groups attached to the thiophene core. These substituents not only influence the electronic properties of the molecule but also enhance its reactivity, making it a versatile building block for organic synthesis. In recent years, there has been a growing interest in exploring the potential of this compound in the development of novel therapeutic agents.

One of the most compelling aspects of 2,3-dibromo-4,5-dimethylthiophene is its role as a precursor in the synthesis of complex heterocyclic frameworks. These frameworks are often found in biologically active compounds, including those with antimicrobial and anti-inflammatory properties. The< strong>bromine atoms in the molecule provide reactive sites for further functionalization, allowing chemists to introduce additional groups and tailor the compound for specific applications.

Recent studies have highlighted the utility of 2,3-dibromo-4,5-dimethylthiophene in the development of organic electronic materials. The thiophene ring is a key component in conjugated polymers and small-molecule organic semiconductors, which are essential for applications such as organic light-emitting diodes (OLEDs) and solar cells. The< strong>methyl groups and< strong>bromine substituents contribute to the stability and performance of these materials by influencing their electronic and photophysical properties.

In the realm of pharmaceutical research, 2,3-dibromo-4,5-dimethylthiophene has been investigated for its potential as a scaffold in drug discovery. The structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives of this compound could exhibit similar pharmacological effects. For instance, modifications to the< strong>bromine atoms or< strong>methyl groups might lead to compounds with enhanced binding affinity to biological targets or improved metabolic stability.

The synthesis of< strong>2,3-dibromo-4,5-dimethylthiophene typically involves bromination and alkylation reactions on a thiophene precursor. These reactions require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.

The< strong>CAS number 89488-48-2 serves as a unique identifier for this compound and is widely used in scientific literature and databases. This standardized numbering system ensures accurate referencing and facilitates information retrieval for researchers working with< strong>2,3-dibromo-4,5-dimethylthiophene. The compound's properties are well-documented in chemical databases such as PubChem and SciFinder, providing researchers with comprehensive data on its physical and chemical characteristics.

The applications of 2,3-dibromo-4,5-dimethylthiophene extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its structural versatility allows for modifications that can yield compounds with specific functionalities suitable for various industrial applications. For example, derivatives of this molecule could be explored as intermediates in the synthesis of pesticides or herbicides.

In conclusion,< strong>2,3-dibromo-4,5-dimethylthiophene, identified by its CAS number 89488-48-2, is a multifaceted compound with significant potential in multiple sectors of chemical research. Its unique structural features make it a valuable tool for synthesizing complex molecules with diverse applications. As research continues to uncover new uses for this compound,< strong>bromine-containing,< strong>methyl-substituted,and< strong> derivatives will undoubtedly play an increasingly important role in advancing scientific knowledge and technological innovation.

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